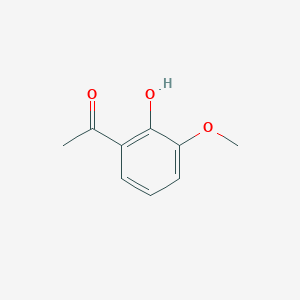

1-(2-Hydroxy-3-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEOJJIAYZCDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220574 | |

| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-98-0 | |

| Record name | 2'-Hydroxy-3'-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical characteristics of 2'-Hydroxy-3'-methoxyacetophenone

An In-depth Technical Guide to the Physicochemical Characteristics of 2'-Hydroxy-3'-methoxyacetophenone

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents generalized, standard experimental protocols for its synthesis and characterization.

Compound Identity

-

Compound Name: 2'-Hydroxy-3'-methoxyacetophenone

-

Synonyms: 1-(2-Hydroxy-3-methoxyphenyl)ethanone[1]

-

CAS Number: 703-98-0[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

Physicochemical Properties

Quantitative experimental data for 2'-Hydroxy-3'-methoxyacetophenone is not extensively available. The following table summarizes its basic molecular properties and provides data for the closely related and well-studied isomer, 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone), for comparative purposes.

| Property | 2'-Hydroxy-3'-methoxyacetophenone | 4'-Hydroxy-3'-methoxyacetophenone (Isomer for Comparison) |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2][3][4] |

| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2][3][4] |

| Physical State | Solid (Predicted) | White to yellow crystalline powder/solid[2][3] |

| Melting Point | Data not available | 112-116 °C[2][4] |

| Boiling Point | Data not available | 295-300 °C[3][4] |

| Solubility | Data not available | Soluble in hot water, ethanol, chloroform, ether, ethyl acetate, and DMSO. Insoluble in petroleum ether.[4] |

| pKa | Data not available | 8.17 - 8.18 (Predicted)[2][3] |

Spectroscopic Data

Detailed spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone are not available in the provided search results. Below are the expected characteristic signals based on the analysis of its functional groups and data from similar acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Acetyl Protons (-COCH₃) | ~2.5 - 2.7 | Singlet (s) | Methyl protons adjacent to a carbonyl group. |

| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Methyl protons of the methoxy group. |

| Aromatic Protons (Ar-H) | ~6.5 - 7.8 | Multiplet (m) | Protons on the aromatic ring, splitting pattern depends on substitution. |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Expected Chemical Shift (δ) ppm | Notes |

| Carbonyl Carbon (C=O) | ~195 - 205 | Ketonic carbonyl carbon. |

| Acetyl Carbon (-COCH₃) | ~25 - 35 | Methyl carbon of the acetyl group. |

| Methoxy Carbon (-OCH₃) | ~55 - 60 | Methyl carbon of the methoxy group. |

| Aromatic Carbons (Ar-C) | ~110 - 160 | Carbons of the benzene ring. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity/Shape |

| Phenolic O-H Stretch | 3200 - 3600 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| Carbonyl C=O Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1300 | Strong |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of acetophenone derivatives like 2'-Hydroxy-3'-methoxyacetophenone.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing acetophenones is the Friedel-Crafts acylation of an appropriate aromatic precursor. For 2'-Hydroxy-3'-methoxyacetophenone, the starting material would be 2-methoxyphenol.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.[5]

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.[5]

-

Reactant Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred suspension.

-

Substrate Addition: Following the addition of the acylating agent, slowly add 2-methoxyphenol (1 equivalent) to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Quenching: Upon completion, cool the mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate) multiple times.[5]

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude 2'-Hydroxy-3'-methoxyacetophenone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[5]

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: Process the resulting spectra to determine chemical shifts (δ), signal multiplicity, and integration values to confirm the molecular structure.[6]

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-O, C-H) present in the molecule.[6]

4.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the chromophore.

Visualizations

The following diagrams illustrate common workflows relevant to the synthesis and analysis of 2'-Hydroxy-3'-methoxyacetophenone.

Caption: General workflow for the synthesis and purification of 2'-Hydroxy-3'-methoxyacetophenone.

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-(2-Hydroxy-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, is a valuable chemical intermediate in the synthesis of various organic compounds. Its structural features, including a hydroxyl and a methoxy group on the phenyl ring, make it a subject of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential pharmacological relevance, with a focus on its utility for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2'-Hydroxy-3'-methoxyacetophenone, Ethanone, 1-(2-hydroxy-3-methoxyphenyl)- | [1][3] |

| CAS Number | 703-98-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 247.2±20.0 °C (Predicted) | [1] |

| Density | 1.158±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| pKa | 10.17±0.10 (Predicted) | [1] |

| Appearance | Pale Yellow to Light Yellow Solid | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry reactions. One documented method involves the Grignard reaction.

Synthesis via Grignard Reaction

A common synthetic route to this compound involves the reaction of 2,3-dimethoxybenzonitrile with a methyl-magnesium iodide Grignard reagent in refluxing ethyl ether. This method has been reported to yield the desired product.[1]

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While detailed spectra are best sourced from spectral databases, the expected key identifiers are outlined below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, a hydroxyl group, and an acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and acetyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses in activated microglia.[4] This suppression is achieved by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and inhibiting the nuclear translocation of NF-κB subunits (p65 and p50).[4]

Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action based on the activity of a structurally related compound.

Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathways.

Applications in Drug Discovery and Development

Substituted acetophenones are precursors in the synthesis of a wide range of biologically active molecules. This compound can be used in the synthesis of compounds such as 4'-Hydroxy-3-methoxyflavones, which have shown potent antipicornavirus activity.[1][5] The structural motif is also found in compounds investigated for their anti-inflammatory and anticancer properties.[4][6]

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic reactions, and its structure lends itself to further chemical modifications for the development of novel compounds. The potential for this molecule to modulate key inflammatory signaling pathways, as suggested by studies on related compounds, makes it a person of interest for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers and scientists working with this and related chemical entities.

References

- 1. 1-(2-hydroxy-3-methoxy-phenyl)ethanone | 703-98-0 [chemicalbook.com]

- 2. This compound | CAS Number 703-98-0 [klivon.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 703-98-0-Molbase [molbase.com]

- 6. tandfonline.com [tandfonline.com]

Unveiling the Bio-Pharmacological Landscape of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-3-methoxyphenyl)ethanone, a naturally occurring acetophenone commonly known as apocynin, has garnered significant scientific attention for its diverse biological activities. Primarily recognized as a selective inhibitor of NADPH oxidase (NOX), apocynin has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in a wide array of preclinical models. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting oxidative stress and inflammation-related pathologies.

Core Biological Activity: NADPH Oxidase Inhibition

The principal and most extensively characterized biological activity of this compound is its selective inhibition of the NADPH oxidase enzyme complex.[1][2] NADPH oxidases are a family of enzymes responsible for the production of reactive oxygen species (ROS), which, in excess, contribute to oxidative stress and cellular damage implicated in numerous diseases.

Mechanism of Action: Apocynin functions as a prodrug that, upon metabolic activation, interferes with the assembly of the functional NADPH oxidase complex.[1] Specifically, it prevents the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step for enzyme activation.[1][2] This disruption of subunit assembly effectively blocks the generation of superoxide radicals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activities of this compound.

| Target | Assay Type | Test System | IC50 Value | Reference |

| NADPH Oxidase | Cell-free assay | Activated human neutrophils | 10 µM | [1][2] |

| Biological Effect | Test System | Concentration/Dosage | Observed Effect | Reference |

| Anti-inflammatory | Vascular Smooth Muscle Cells (VSMCs) | 1 and 10 µM | Abolished NF-κB protein overexpression | |

| Neuroprotection | Mouse model of spinal cord injury | 5 mg/kg, i.p. | Improved motor recovery and decreased tissue injury | [2] |

| Insulin Sensitization | High-fat diet-fed mice | 5 mmol/L in drinking water | Improved insulin sensitivity and reduced inflammatory markers | |

| Anti-inflammatory | Rats with LPS-induced lung inflammation | 10 mg/kg, i.p. | Inhibited NADPH oxidase activity and reduced pro-inflammatory cytokines | |

| Cardioprotection | Ischemia/reperfusion in isolated rat hearts | 1 mM | Protected the heart by normalizing cardiac hemodynamics and decreasing infarct size | [3] |

Key Signaling Pathways Modulated by this compound

The inhibitory effect of apocynin on NADPH oxidase leads to the modulation of several downstream signaling pathways critically involved in inflammation and cellular stress responses.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

By reducing ROS production, apocynin attenuates the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1]

Apocynin's inhibition of NF-κB signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Apocynin has also been shown to modulate the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.

Modulation of the p38 MAPK pathway by apocynin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

NADPH Oxidase Activity Assay (Lucigenin-based Chemiluminescence)

This assay measures the production of superoxide by NADPH oxidase.

Workflow for NADPH oxidase activity assay.

Materials:

-

Cell or tissue homogenate

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)

-

This compound (Apocynin) stock solution (in DMSO)

-

NADPH solution

-

Lucigenin solution

-

Luminometer

Procedure:

-

Prepare cell or tissue homogenates in ice-cold assay buffer.

-

Determine the protein concentration of the homogenates.

-

In a 96-well white plate, add the desired amount of protein homogenate to each well.

-

Add varying concentrations of apocynin or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Immediately add lucigenin to a final concentration of 5 µM.

-

Measure the chemiluminescence signal immediately and kinetically over a period of time (e.g., 15-30 minutes) using a luminometer.

-

Calculate the rate of superoxide production and the percentage of inhibition by apocynin compared to the vehicle control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This cell-based assay measures intracellular ROS levels.

Materials:

-

Cultured cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

This compound (Apocynin)

-

ROS-inducing agent (e.g., H₂O₂, LPS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of apocynin or vehicle for a specific duration (e.g., 1-2 hours).

-

Induce ROS production by adding a stimulating agent (e.g., H₂O₂ or LPS) and incubate for the appropriate time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Quantify the fluorescence intensity and compare the apocynin-treated groups to the stimulated control.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on coverslips

-

This compound (Apocynin)

-

Stimulating agent (e.g., TNF-α, LPS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Treat cells with apocynin or vehicle, followed by stimulation to induce NF-κB activation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding sites with blocking solution.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Analyze the images to quantify the nuclear localization of p65.

p38 MAPK Activation Assay (Western Blot)

This assay detects the phosphorylation of p38 MAPK as an indicator of its activation.

General workflow for Western blot analysis.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with apocynin and/or a stimulus.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.

Conclusion

This compound (apocynin) stands out as a well-validated inhibitor of NADPH oxidase with a broad spectrum of therapeutic potential. Its ability to mitigate oxidative stress and inflammation through the modulation of key signaling pathways like NF-κB and p38 MAPK underscores its relevance in the context of numerous pathological conditions. This technical guide provides a foundational resource for the continued investigation of apocynin and its derivatives, offering both a comprehensive overview of its biological activities and detailed methodologies for its study. Further research into the clinical applications of this promising natural compound is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Hydroxy-3-methoxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of derivatives of 1-(2-hydroxy-3-methoxyphenyl)ethanone, a valuable scaffold in medicinal chemistry. The methodologies detailed herein are foundational for the exploration of novel therapeutic agents, with a particular focus on chalcones and flavones, known for their diverse biological activities.

Introduction

This compound, also known as 2'-hydroxy-3'-methoxyacetophenone, serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds and other derivatives. Its inherent structural features, including a reactive acetyl group, a phenolic hydroxyl group, and a methoxy substituent, allow for diverse chemical modifications, leading to compounds with significant biological potential. This guide will focus on the primary synthetic pathways, detailed characterization techniques, and an overview of the biological significance of these derivatives, particularly in the context of anticancer and antimicrobial research.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of derivatives from this compound is the Claisen-Schmidt condensation, which yields chalcones. These chalcones can then be further modified, for instance, through oxidative cyclization to form flavones.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, leading to the formation of an α,β-unsaturated ketone.[1][2] In this context, this compound reacts with various substituted aromatic aldehydes to produce a diverse library of chalcone derivatives.[3][4]

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolution: Dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired substituted benzaldehyde in ethanol in a round-bottom flask.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise.[4][5] The reaction mixture will typically change color.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[4]

-

Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic, causing the chalcone product to precipitate.[4]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

Logical Workflow for Chalcone Synthesis

Caption: General workflow for the synthesis of chalcone derivatives.

Synthesis of Flavone Derivatives

Flavones can be synthesized from the corresponding 2'-hydroxychalcones through an oxidative cyclization reaction. A common method involves the use of iodine in a suitable solvent like dimethyl sulfoxide (DMSO).[6]

Experimental Protocol: General Procedure for Flavone Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone derivative (1.0 equivalent) in DMSO.

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) to the solution.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 180°C) for 1-2 hours.[6]

-

Product Precipitation: After cooling, pour the reaction mixture into cold water to precipitate the flavone product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure flavone.[6]

Synthetic Pathway to Flavones

Caption: Synthetic pathway from this compound to flavones.

Characterization of Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are performed using a combination of spectroscopic and physical methods.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For chalcones, characteristic peaks include the C=O stretching of the α,β-unsaturated ketone (around 1630-1660 cm⁻¹), C=C stretching, and O-H stretching of the phenolic group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment in the molecule. For chalcones, the two vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration.[2] The chemical shifts of the aromatic and substituent protons are also key for structure confirmation.

-

¹³C NMR: Used to determine the number and type of carbon atoms. The carbonyl carbon of the chalcone appears at a characteristic downfield shift (around 188-195 ppm).[7]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[2]

Physical Properties

-

Melting Point (m.p.): A sharp and defined melting point range is a good indicator of the purity of the synthesized compound.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.

Quantitative Data Summary

The following tables summarize representative data for synthesized chalcone and flavone derivatives of this compound.

Table 1: Synthesis of Chalcone Derivatives

| Aldehyde Substituent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4-Methoxy | KOH, Ethanol, rt, 24h | 85 | 103-105 | [8] |

| 4-Chloro | KOH, Ethanol, rt, 24h | 90 | 135 | [1] |

| 3,4-Dimethoxy | KOH, Ethanol, rt, 24h | 88 | 118-120 | [9] |

| 4-Nitro | NaOH, Ethanol, rt, 12h | 82 | 145-147 | N/A |

| Unsubstituted | NaOH, Ethanol, rt, 16h | 79 | 79 | [5] |

Table 2: Characterization Data for Selected Chalcone Derivatives

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 4-Methoxy | 7.5-7.8 (d, 1H, H-β), 7.2-7.4 (d, 1H, H-α), 6.8-7.6 (m, Ar-H), 3.85 (s, 3H, -OCH₃) | 194.2 (C=O), 161.1, 144.1, 131.5, 128.9, 124.4, 116.1, 111.6, 90.7, 55.5 (-OCH₃) | 3450 (O-H), 1640 (C=O), 1598 (C=C) | 284 [M]⁺ |

| 4-Chloro | 7.6-7.9 (d, 1H, H-β), 7.3-7.5 (d, 1H, H-α), 6.9-7.7 (m, Ar-H) | 193.5 (C=O), 142.8, 135.2, 130.1, 129.2, 122.5, 119.8, 115.3 | 3440 (O-H), 1655 (C=O), 1605 (C=C) | 288 [M]⁺, 290 [M+2]⁺ |

Note: Specific spectral data can vary slightly based on the solvent and instrument used.

Biological Activities and Signaling Pathways

Chalcone and flavone derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of chalcones. They can induce apoptosis (programmed cell death) in various cancer cell lines.[10] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, acting as a Michael acceptor and interacting with biological nucleophiles like cysteine residues in proteins.[11]

Signaling Pathways Implicated in Anticancer Activity:

-

Apoptosis Induction: Chalcones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by activating caspases.[10]

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell proliferation.[12]

-

Inhibition of Kinase Pathways: They have been shown to modulate signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer.[12]

-

NF-κB Inhibition: Chalcones can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[13]

Signaling Pathway of Chalcone-Induced Apoptosis

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. aca.unram.ac.id [aca.unram.ac.id]

- 7. basjsci.edu.iq [basjsci.edu.iq]

- 8. acgpubs.org [acgpubs.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone or apocynin, is a naturally occurring organic compound of significant interest in pharmaceutical research. It is recognized primarily for its role as an inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), making it a valuable tool in studying and potentially treating inflammatory and neurodegenerative diseases. A thorough understanding of its solubility in various organic solvents is critical for its application in drug discovery and development, from initial screening to formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details on experimental protocols for solubility determination, and a visualization of its mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature and the polymorphic form of the solute.

| Solvent | Chemical Formula | Solubility | Temperature |

| Ethanol | C₂H₅OH | ~ 20 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 30 mg/mL | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | - | ~ 0.5 mg/mL | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote dissolution but not so aggressive as to cause particle size reduction.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the suspension is then centrifuged at a high speed.

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A precise volume of the filtrate is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of the Inhibitory Pathway of Apocynin

This compound (apocynin) is known to inhibit the activity of the NADPH oxidase enzyme complex. This enzyme is crucial for the production of superoxide radicals, a key component of cellular oxidative stress. The following diagram illustrates the proposed mechanism of inhibition.

Caption: Apocynin's inhibition of NADPH oxidase.

This guide provides foundational knowledge on the solubility and mechanism of action of this compound. For specific applications, it is recommended that researchers determine the solubility under their precise experimental conditions.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone

Introduction

1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and experimental protocols for its synthesis, tailored for researchers, scientists, and drug development professionals. The primary synthetic routes discussed are the Fries Rearrangement of 2-methoxyphenyl acetate and the Friedel-Crafts Acylation of guaiacol. A Grignard reaction-based synthesis is also mentioned as a potential high-yield alternative.

Synthetic Strategies Overview

Several synthetic pathways can be employed for the preparation of this compound. The choice of method depends on factors such as desired regioselectivity, available starting materials, and scalability.

-

Fries Rearrangement of 2-Methoxyphenyl Acetate: This is a highly effective method for achieving ortho-acylation of phenols. The reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] Crucially, the regioselectivity between the ortho and para isomers can be controlled by adjusting reaction conditions, particularly temperature.[1][2] High temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho product, which is the desired isomer in this case.[3] This enhanced stability is due to the formation of a chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[2]

-

Friedel-Crafts Acylation of Guaiacol: This is a classic electrophilic aromatic substitution reaction. However, the direct acylation of guaiacol (2-methoxyphenol) with acylating agents such as acetic anhydride or acetyl chloride in the presence of a Lewis acid typically results in a mixture of isomers, with a strong preference for the para product (4-hydroxy-3-methoxyacetophenone, or acetovanillone). This makes it a less efficient route for obtaining the desired ortho isomer.

-

Grignard Reaction with a Nitrile Precursor: A potentially high-yielding synthesis involves the reaction of a Grignard reagent, such as methylmagnesium iodide, with 2,3-dimethoxybenzonitrile. This method offers a direct route to the target molecule, reportedly with good yields.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the primary synthetic routes for this compound.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Reported Yield (ortho-isomer) | Ortho/Para Ratio |

| Fries Rearrangement | 2-Methoxyphenyl acetate | AlCl₃ (Lewis Acid) | > 160°C | 1-3 hours | Moderate to Good | Predominantly Ortho |

| Friedel-Crafts Acylation | Guaiacol, Acetic Anhydride | ZnCl₂ (Lewis Acid) | 90-95°C | 5 hours | Low | Predominantly Para |

| Grignard Reaction | 2,3-Dimethoxybenzonitrile | CH₃MgI (Grignard Reagent) | Not Specified | Not Specified | ~75% | Not Applicable |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement (High-Temperature, Ortho-Selective)

This protocol is optimized for the selective synthesis of the ortho-isomer.

Step 1: O-Acylation of Guaiacol to 2-Methoxyphenyl Acetate

-

To a solution of guaiacol (1 equivalent) in a suitable solvent such as dichloromethane, add a base like pyridine or triethylamine (1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxyphenyl acetate.

Step 2: Fries Rearrangement to this compound

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents).

-

Heat the reaction vessel to a high temperature (e.g., 160-180°C) in a suitable heating mantle.[4]

-

Slowly add the crude 2-methoxyphenyl acetate (1 equivalent) to the heated and stirred Lewis acid. The reaction can be conducted without a solvent or in a high-boiling inert solvent like nitrobenzene.[4]

-

Maintain the reaction at this high temperature for 1-3 hours, monitoring the progress by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.[4]

-

Stir the mixture vigorously until the solid complex decomposes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the this compound.

Protocol 2: Synthesis via Friedel-Crafts Acylation of Guaiacol (Illustrative for Isomer Comparison)

This protocol will yield a mixture of isomers, with the para-isomer being the major product.

-

To a solution of guaiacol (1 equivalent) and anhydrous zinc chloride (ZnCl₂) (1.25 equivalents) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.[3]

-

Heat the reaction mixture to 90-95°C and maintain this temperature for 5 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mass to room temperature and remove the acetic acid under reduced pressure.

-

Quench the residue with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting crude product will be a mixture of ortho- and para-isomers, which can be separated by column chromatography.

Visualizations

Caption: Overview of synthetic routes to this compound.

Caption: Experimental workflow for the ortho-selective Fries rearrangement.

Caption: Logical relationship of conditions for ortho vs. para selectivity.

References

Application Notes and Protocols: 1-(2-Hydroxy-3-methoxyphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, a key building block in the synthesis of various biologically active heterocyclic compounds. The primary focus is on its application in the Claisen-Schmidt condensation for the preparation of chalcones, which serve as versatile intermediates for the synthesis of flavonoids, such as flavones and flavanones.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound readily undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield 2'-hydroxy-3'-methoxychalcones. These chalcones are valuable precursors for a range of heterocyclic compounds and have been investigated for their pharmacological activities.[1][2]

The general reaction scheme is as follows:

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for Chalcone Synthesis

A common method for the synthesis of chalcones involves the reaction of this compound with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1][3]

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-60% aqueous solution)

-

Hydrochloric acid (HCl), 10% solution

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol or methanol in a flask equipped with a stirrer.[1][3]

-

To the stirred solution, add a solution of NaOH or KOH dropwise at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from 3 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, pour the reaction mixture into cold water.[4]

-

Acidify the mixture with dilute HCl to precipitate the chalcone.[1]

-

Filter the solid product, wash it with water until neutral, and dry it.[4]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[1][4]

Table 1: Synthesis of Chalcone Derivatives

| Starting Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaOH (10 eq) | MeOH | - | 30 | [3] |

| Thiophene-2-carbaldehyde | NaOH (50% aq.) | Ethanol | 48 | - | [4] |

| Benzaldehyde | NaOH (10%) | Ethanol | 4 | - | |

| p-Anisaldehyde | aq. NaOH | Ethanol | - | - |

Note: Yields can vary significantly based on the specific reactants and reaction conditions.

Synthesis of Flavonoids

Chalcones derived from this compound are important intermediates in the synthesis of flavonoids, including flavones and flavanones.[5]

Synthesis of Flavones

Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. One common method involves the use of iodine in a suitable solvent.

Caption: Synthesis of flavones from chalcones.

Experimental Protocol: Synthesis of Flavones from Chalcones

Materials:

-

2'-Hydroxy-3'-methoxychalcone derivative

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Heating and stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2'-hydroxy-3'-methoxychalcone in DMSO.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture, for example, at 130°C for 30 minutes, while stirring.[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Flavanones

Flavanones can be obtained by the cyclization of 2'-hydroxychalcones under basic or acidic conditions.

Caption: Synthesis of flavanones from chalcones.

Experimental Protocol: Synthesis of Flavanones from Chalcones

Materials:

-

2'-Hydroxy-3'-methoxychalcone derivative

-

Sodium acetate (NaOAc)

-

Methanol (MeOH)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2'-hydroxy-3'-methoxychalcone in methanol.[3]

-

Add a base, such as sodium acetate (e.g., 5 equivalents).[3]

-

Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.[3]

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer and concentrate it to obtain the crude flavanone.

-

Purify the product by column chromatography or recrystallization.

Table 2: Synthesis of Flavanone Derivatives

| Starting Chalcone | Cyclization Conditions | Solvent | Yield (%) | Reference |

| (E)-1-(2′-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | 5 eq NaOAc, reflux | MeOH | 7-74 (variable) | [3] |

Other Applications

Beyond the synthesis of chalcones and flavonoids, this compound and its derivatives are utilized in the synthesis of other heterocyclic systems and as intermediates in the preparation of pharmacologically active molecules, including compounds with potential anti-tumor and anti-inflammatory activities.[3][6] For instance, derivatives of 2-hydroxyacetophenone can be used to synthesize benzoxazole chalcone compounds with anti-tumor activity.[6]

Workflow Summary

Caption: Synthetic workflow from this compound.

These protocols and application notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives. Always follow standard laboratory safety procedures.

References

- 1. scialert.net [scialert.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

Application Notes & Protocols: 1-(2-Hydroxy-3-methoxyphenyl)ethanone as a Precursor for Flavone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of flavones using 1-(2-hydroxy-3-methoxyphenyl)ethanone as a key precursor. Flavones are a significant class of flavonoids known for their diverse biological activities, making their synthesis a focal point in medicinal chemistry and drug discovery. The methodologies described herein are foundational for accessing a variety of substituted flavones.

Introduction

This compound is a substituted o-hydroxyacetophenone that serves as a versatile starting material for the synthesis of various heterocyclic compounds, most notably flavones. The presence of the hydroxyl and methoxy groups on the phenyl ring allows for the preparation of flavones with specific substitution patterns on the A-ring, which is crucial for modulating their biological activity. The primary synthetic routes for converting o-hydroxyacetophenones to flavones are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.[1][2][3]

Key Synthetic Pathways

Two classical and reliable methods for the synthesis of flavones from this compound are:

-

The Baker-Venkataraman Rearrangement: This multi-step synthesis involves the conversion of the starting acetophenone into an o-acyloxyketone, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone.[1][4] Subsequent acid-catalyzed cyclization of the diketone yields the flavone core.[5][6] This method is highly regarded for its reliability and often provides high yields.[5]

-

The Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to form the flavone structure.[7][8][9]

A more direct approach involves the oxidative cyclization of 2'-hydroxychalcones, which are synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[10][11][12]

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction pathways for flavone synthesis starting from an o-hydroxyacetophenone like this compound.

Caption: Baker-Venkataraman rearrangement pathway for flavone synthesis.

Caption: Allan-Robinson reaction for direct flavone synthesis.

Caption: Chalcone-mediated pathway to flavone synthesis.

Experimental Protocols

The following are detailed protocols adapted for the use of this compound as the starting material.

Protocol 1: Synthesis of a Flavone via Baker-Venkataraman Rearrangement

This protocol is a three-step process: esterification of the starting phenol, Baker-Venkataraman rearrangement, and acid-catalyzed cyclization.[13]

Step 1: Esterification - Preparation of 2-Benzoyloxy-3-methoxyacetophenone

-

In a suitable flask, dissolve this compound (1.82 g, 10.0 mmol) in pyridine (5 mL).

-

Carefully add benzoyl chloride (2.11 g, 15.0 mmol) dropwise using a pipette.

-

Fit the flask with a calcium chloride drying tube to protect the reaction from moisture.

-

Swirl the flask; an exothermic reaction should occur. Allow the reaction to stand for approximately 20 minutes, or until the heat evolution has ceased.[5][13]

-

Pour the reaction mixture into a beaker containing approximately 120 mL of 3% hydrochloric acid and 40 g of crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected solid with ice-cold methanol (~5 mL) followed by water (~5 mL).[13]

-

The crude 2-benzoyloxy-3-methoxyacetophenone can be used directly in the next step after drying.

Step 2: Baker-Venkataraman Rearrangement - Preparation of 1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione

-

Dissolve the crude 2-benzoyloxy-3-methoxyacetophenone (approx. 10 mmol) in pyridine (8 mL) in a 50 mL beaker.

-

Heat the solution to 50°C on a steam or water bath.[13]

-

Add crushed potassium hydroxide pellets (~0.85 g) and stir the mixture with a glass rod. A yellow precipitate of the potassium salt of the 1,3-diketone should form.[13]

-

After stirring for about 15-20 minutes, cool the mixture to room temperature.

-

Carefully add 15 mL of 10% aqueous acetic acid to the mixture.[5]

-

Collect the resulting solid product by suction filtration and dry it. This crude 1,3-diketone can be used directly in the next step.[5]

Step 3: Acid-Catalyzed Cyclization - Preparation of the Flavone

-

In a 100 mL round-bottom flask, dissolve the crude 1-(2-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione from the previous step in 25 mL of glacial acetic acid.

-

With stirring, add 1 mL of concentrated sulfuric acid.[5]

-

Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.[5]

-

Pour the hot reaction mixture onto approximately 130 g of crushed ice with stirring.

-

After the ice has completely melted, collect the crude flavone product by vacuum filtration.

-

Wash the product with water until the filtrate is no longer acidic.

-

The crude product can be recrystallized from a suitable solvent like ethanol or ligroin to obtain the pure flavone. The overall yield of flavone based on the starting o-hydroxyacetophenone is typically in the range of 59-68%.[14]

Protocol 2: Synthesis of a Flavone via Oxidative Cyclization of a Chalcone

This two-step protocol involves the synthesis of a chalcone followed by its cyclization.[11]

Step 1: Claisen-Schmidt Condensation - Synthesis of (E)-1-(2-hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Dissolve this compound (1.82 g, 10.0 mmol) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol) in ethanol (20-30 mL).

-

To this solution, add an aqueous solution of a base (e.g., 50% NaOH or KOH).

-

Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.

Step 2: Oxidative Cyclization

-

Dissolve the synthesized 2'-hydroxychalcone (e.g., 5 mmol) in dimethyl sulfoxide (DMSO) (25 mL).[12]

-

Add a catalytic amount of iodine (I₂).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[12]

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.[12]

-

Add a solution of sodium thiosulfate to quench the excess iodine.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude flavone by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of flavones from o-hydroxyacetophenones. Note that yields can vary based on the specific substrates and reaction optimization.

| Synthesis Step | Precursor | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Baker-Venkataraman Route | ||||||

| Esterification | 2-Hydroxyacetophenone | Benzoyl Chloride, Pyridine | Room Temp (exothermic) | 20 min | High (often used crude) | [5],[13] |

| Rearrangement | o-Benzoyloxyacetophenone | KOH, Pyridine | 50 | 15 min | High (often used crude) | [5],[14] |

| Cyclization | o-Hydroxydibenzoylmethane | H₂SO₄, Acetic Acid | 100 | 1 hr | 94-97 | [14] |

| Chalcone Route | ||||||

| Claisen-Schmidt | 2-Hydroxyacetophenone | Benzaldehyde, NaOH/EtOH | Room Temp | 3-12 hrs | 80-95 | [11],[15] |

| Oxidative Cyclization | 2'-Hydroxychalcone | I₂, DMSO | Reflux | 2-4 hrs | 70-90 | [12] |

Experimental Workflow Visualization

The logical flow of the Baker-Venkataraman synthesis protocol is outlined below.

Caption: Workflow for flavone synthesis via the Baker-Venkataraman method.

References

- 1. Baker-Venkataraman Rearrangement [drugfuture.com]

- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 8. Allan-Robinson Reaction [drugfuture.com]

- 9. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mentis.uta.edu [mentis.uta.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-(2-Hydroxy-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as apocynin, is a naturally occurring acetophenone with significant interest in pharmaceutical research due to its anti-inflammatory and antioxidant properties.[1] Accurate and precise quantification of apocynin is essential for quality control of raw materials, formulation development, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of apocynin. Its high resolution and sensitivity make it suitable for analyzing complex mixtures and trace amounts of the compound.

Quantitative Data Summary: HPLC Method for Apocynin

| Parameter | Value | Reference |

| Linearity Range | 5 - 100 µg/mL | [1][2] |

| Correlation Coefficient (r²) | 0.999 | [1] |

| Limit of Detection (LOD) | 78 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 238 ng/mL | [1][2] |

| Intra-day Precision (RSD) | < 2% | [1][2] |

| Inter-day Precision (RSD) | < 2% | [1][2] |

| Wavelength (λmax) | 276 nm | [1][2][3] |

Experimental Protocol: HPLC Quantification of Apocynin

This protocol is based on a validated stability-indicating HPLC method.[1][2]

1. Instrumentation and Materials

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial)

-

Deionized water

-

Apocynin reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

-

Prepare a 1% (v/v) aqueous solution of acetic acid.

-

The mobile phase consists of a mixture of acetonitrile and 1% acetic acid (60:40, v/v).[1][4]

-

Degas the mobile phase before use.

3. Preparation of Standard Solutions

-

Prepare a stock solution of apocynin (e.g., 1 mg/mL) in the mobile phase.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).[1]

4. Preparation of Sample Solutions

-

Accurately weigh the sample containing apocynin.

-

Dissolve the sample in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

-

Mobile Phase: Acetonitrile: 1% Acetic Acid (60:40, v/v)[1][4]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Run Time: Sufficient to allow for the elution of apocynin (retention time is approximately 1.65 min under these conditions).[1][2]

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the apocynin standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of apocynin in the sample solutions by interpolating their peak areas from the calibration curve.

HPLC workflow for apocynin quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of apocynin in solutions, provided that the sample matrix does not contain interfering substances that absorb at the same wavelength.

Quantitative Data Summary: UV-Vis Spectrophotometry for Apocynin

| Parameter | Value | Reference |

| Wavelength (λmax) | 270 nm, 276 nm, 278 nm | [5] |

| Linearity Range | 6.25 - 100 µM | [6] |

| Correlation Coefficient (r²) | 0.9994 (at 275 nm) | [6] |

| Molar Absorptivity (ε) | 1.1 x 10⁴ M⁻¹cm⁻¹ (at 275 nm) | [6] |

Experimental Protocol: UV-Vis Spectrophotometry of Apocynin

This protocol is based on the spectrophotometric determination of apocynin in solution.[5][6]

1. Instrumentation and Materials

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., deionized water, ethanol, or a specific buffer)

-

Apocynin reference standard

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions

-

Prepare a stock solution of apocynin (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution from the stock solution to cover the desired concentration range.

3. Wavelength Determination (λmax)

-

Scan a standard solution of apocynin across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for apocynin is around 270-278 nm.[5]

4. Measurement

-

Set the spectrophotometer to the determined λmax.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard and sample solution.

5. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of apocynin in the sample solutions using their absorbance values and the calibration curve.

UV-Vis spectrophotometry workflow for apocynin.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like apocynin, a derivatization step is typically required to increase their volatility and thermal stability.

Quantitative Data Summary: General GC-MS for Phenolic Compounds

| Parameter | Value | Reference |

| Linearity Range | Analyte Dependent (typically ng/mL to µg/mL) | [3] |

| Limit of Detection (LOD) | Low ng/mL range | [3] |

| Derivatization Agent | BSTFA, MSTFA (silylation reagents) | [2] |

Experimental Protocol: GC-MS Quantification of Apocynin (with Derivatization)

This protocol is a general procedure for the analysis of phenolic compounds by GC-MS and should be optimized and validated for apocynin.

1. Instrumentation and Materials

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for phenolic compounds (e.g., DB-5ms)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., dichloromethane, ethyl acetate)

-

Apocynin reference standard

-

Reaction vials, heating block, and nitrogen evaporator

2. Sample and Standard Preparation

-

Prepare stock and standard solutions of apocynin in a suitable solvent.

-

Prepare sample solutions, which may involve an extraction step depending on the matrix.

3. Derivatization

-

Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

-

Add the derivatization reagent (e.g., BSTFA) and a catalyst if needed (e.g., TMCS).

-

Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.

-

Cool the vial to room temperature before injection.

4. GC-MS Conditions

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: e.g., 70°C, hold for 2 minutes

-

Ramp: e.g., 10°C/min to 280°C

-

Hold: e.g., 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 50-500 m/z (or Selected Ion Monitoring - SIM for higher sensitivity)

5. Data Analysis

-

Identify the derivatized apocynin peak based on its retention time and mass spectrum.

-

Construct a calibration curve using the peak areas of the derivatized standards.

-

Quantify the amount of apocynin in the sample based on the calibration curve.

GC-MS workflow for apocynin with derivatization.

References

- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Reaction Mechanisms Involving 2'-Hydroxy-3'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 2'-Hydroxy-3'-methoxyacetophenone, a versatile chemical intermediate. This document includes key reaction types, detailed experimental protocols, and mechanistic diagrams to facilitate its use in organic synthesis and drug discovery.

Overview of 2'-Hydroxy-3'-methoxyacetophenone

2'-Hydroxy-3'-methoxyacetophenone (CAS No. 703-98-0) is an aromatic ketone with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring a hydroxyl, a methoxy, and an acetyl group on the benzene ring, provides multiple reactive sites for various organic transformations. This makes it a valuable building block for the synthesis of more complex molecules, such as chalcones, ethers, and esters, many of which exhibit interesting biological activities.

Key Reaction Mechanisms and Protocols

The reactivity of 2'-Hydroxy-3'-methoxyacetophenone is primarily centered around the phenolic hydroxyl group, the acetyl group's α-protons, and the aromatic ring. The following sections detail the most common and synthetically useful reactions involving this compound.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[3][7]

Reaction Mechanism:

The reaction proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of the acetyl group of 2'-Hydroxy-3'-methoxyacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, known as a chalcone.

Experimental Protocol: Synthesis of a 2'-Hydroxy-3'-methoxy-substituted Chalcone

This protocol describes a general procedure for the synthesis of a chalcone derivative from 2'-Hydroxy-3'-methoxyacetophenone and a substituted benzaldehyde.

Materials:

-

2'-Hydroxy-3'-methoxyacetophenone

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-